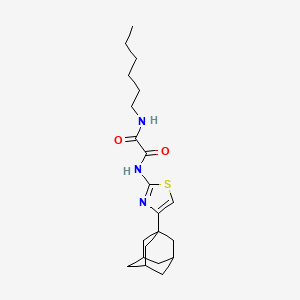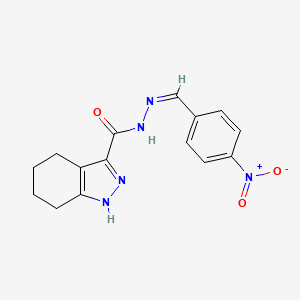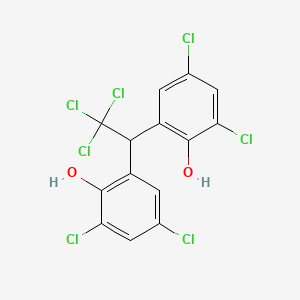
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-hexyl-oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide is a unique chemical compound characterized by its adamantane and thiazole moieties The adamantane structure provides rigidity and stability, while the thiazole ring contributes to its reactivity and potential biological activity
Méthodes De Préparation
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazole intermediate.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with oxalyl chloride and hexylamine to form the oxalamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxalamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The adamantane group can undergo electrophilic substitution reactions, where halogenation or nitration can occur under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and substituted adamantane derivatives.
Applications De Recherche Scientifique
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, antibacterial, and anticancer activities, making it a promising lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain proteases or kinases.
Pathways Involved: By modulating enzyme activity, the compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparaison Avec Des Composés Similaires
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-butyl-oxalamide: Similar structure but with a shorter alkyl chain, which may affect its solubility and biological activity.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide: Contains a benzyl group instead of a hexyl group, potentially altering its interaction with biological targets.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide: Features an ethyl group, which may influence its reactivity and stability.
These comparisons demonstrate the impact of different substituents on the compound’s properties and applications.
Propriétés
Formule moléculaire |
C21H31N3O2S |
|---|---|
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-hexyloxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-22-18(25)19(26)24-20-23-17(13-27-20)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3,(H,22,25)(H,23,24,26) |
Clé InChI |
SXOFXMSWTIOORC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)



![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)
![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)


![3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997975.png)
![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)
